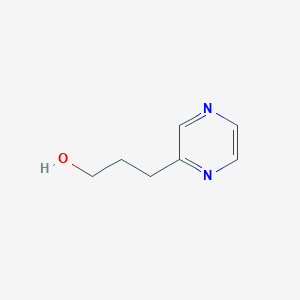
3-(Pyrazin-2-yl)propan-1-ol
Overview
Description
3-(Pyrazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H10N2O . It is also known by other names such as 2-Pyrazinepropanol and 2-(3-hydroxypropyl)pyrazine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazine ring attached to a propanol group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Catalytic Activities
3-(Pyrazin-2-yl)propan-1-ol derivatives are used in synthesizing various dinuclear copper(II) complexes, which exhibit significant catalytic activities. These complexes have been applied in the catalytic oxidation of catechols, modeling the functional properties of catechol oxidase (Zhang et al., 2007).
Crystal Synthesis and Characterization
The synthesis of pyrazoles and their derivatives is of interest due to their applications in pharmaceutical and agrochemical industries. The process involves the synthesis of single crystals of these compounds and their characterization through various techniques like X-ray diffraction and thermal analysis, which are important in understanding their stability and properties (Vyas et al., 2012).
Structural Elucidation
Pyrazine derivatives are studied for their molecular structure using techniques like X-ray diffraction. This helps in understanding the molecular shapes and intermolecular interactions in crystal structures (Shivalingegowda et al., 2017).
Transition Metal Complexes
These compounds are used to synthesize various nickel(II), zinc(II), and palladium(II) complexes. The study of these complexes, characterized by elemental and FT-IR analysis, helps in understanding the coordination chemistry of transition metals (Zhang et al., 2008).
Corrosion Inhibition
Pyrazole derivatives have been investigated as potential corrosion inhibitors. They demonstrate high potential to mitigate steel corrosion, which is crucial in maintaining the integrity and longevity of metal structures (Masoumi et al., 2020).
Antimicrobial Activity
These compounds have been evaluated for their antimicrobial activity. The synthesized products show significant to moderate antimicrobial activity, highlighting their potential use in pharmaceutical applications (Sid et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
They are used in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By altering the linking mode between n-type and p-type units, the optoelectronic parameters of these materials can be tuned for applications in OLED technology (Li et al., 2016).
Synthesis of Novel Compounds
Derivatives of this compound are used in the synthesis of a variety of novel compounds with potential applications in various fields like pharmaceuticals, materials science, and organic chemistry (Petroski, 2003).
Future Directions
The future directions for research on 3-(Pyrazin-2-yl)propan-1-ol could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. The development of novel antimicrobial agents with excellent antibacterial activity is an urgent need, and this compound could potentially contribute to this field .
Properties
IUPAC Name |
3-pyrazin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFPNHHMKJGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569792 | |
| Record name | 3-(Pyrazin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-30-4 | |
| Record name | 3-(Pyrazin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


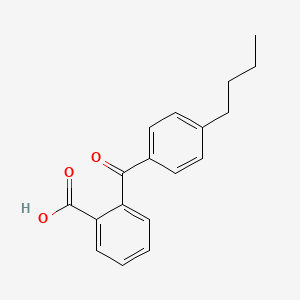



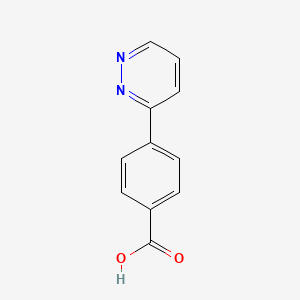
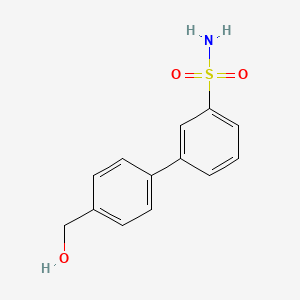


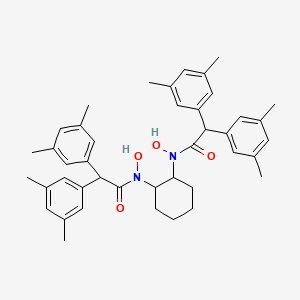

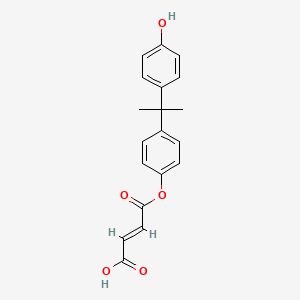
![Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B1627385.png)
![Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate](/img/structure/B1627386.png)
![2-[(4-Phenoxyphenyl)amino]4H-1-benzoxazin-4-one](/img/structure/B1627389.png)
